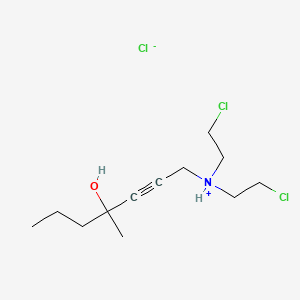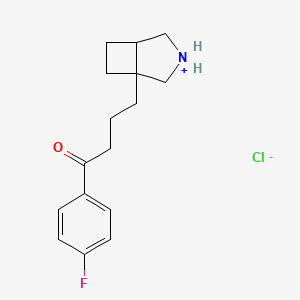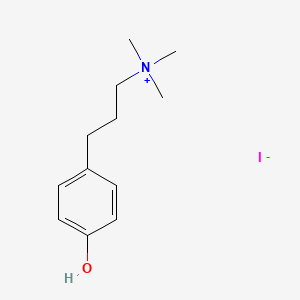
(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide: is a quaternary ammonium compound with a structure that includes a hydroxyphenyl group attached to a propyl chain, which is further connected to a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of 3-(p-Hydroxyphenyl)propylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
Chemistry
In chemistry, (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide is used as a phase transfer catalyst and in the synthesis of other complex molecules.
Biology
In biological research, this compound is used to study the interactions between quaternary ammonium compounds and biological membranes.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry
In industrial applications, it is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide involves its interaction with cell membranes. The trimethylammonium group interacts with the phospholipid bilayer, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
- (3-(p-Hydroxyphenyl)propyl)trimethylammonium bromide
- (3-(p-Hydroxyphenyl)propyl)trimethylammonium chloride
- (3-(p-Hydroxyphenyl)propyl)trimethylammonium sulfate
Uniqueness
Compared to its bromide, chloride, and sulfate counterparts, (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide exhibits higher solubility in organic solvents and enhanced antimicrobial activity. The iodide ion also contributes to its unique reactivity in various chemical reactions.
特性
CAS番号 |
27958-43-6 |
|---|---|
分子式 |
C12H20INO |
分子量 |
321.20 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-13(2,3)10-4-5-11-6-8-12(14)9-7-11;/h6-9H,4-5,10H2,1-3H3;1H |
InChIキー |
BVSZXTDXKQADJN-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


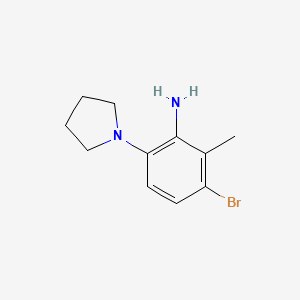
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
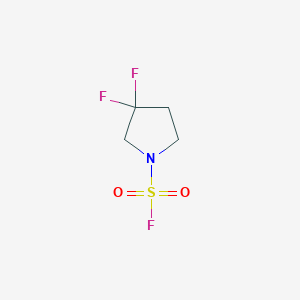
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
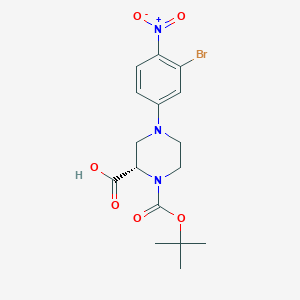
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

